molecular formula C12H13N3O3S2 B13711444 Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate

Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate

Cat. No.: B13711444
M. Wt: 311.4 g/mol
InChI Key: DSGOSDNWNUVVAK-UHFFFAOYSA-N
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Description

Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate is a chemical compound with the molecular formula C12H13N3O3S2 and a molecular weight of 311.38. It is primarily used in proteomics research and has applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate typically involves the reaction of 4-nitrophenol with 3-chloropropyl cyanide in the presence of a base to form the intermediate 3-(4-nitrophenoxy)propyl cyanide. This intermediate is then reacted with methyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The nitro group and cyano group play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group enhances its reactivity and allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

Molecular Formula

C12H13N3O3S2

Molecular Weight

311.4 g/mol

IUPAC Name

[methylsulfanyl-[3-(4-nitrophenoxy)propylsulfanyl]methylidene]cyanamide

InChI

InChI=1S/C12H13N3O3S2/c1-19-12(14-9-13)20-8-2-7-18-11-5-3-10(4-6-11)15(16)17/h3-6H,2,7-8H2,1H3

InChI Key

DSGOSDNWNUVVAK-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC#N)SCCCOC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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